3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine
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Overview
Description
3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine is an organic compound that features a unique combination of heterocyclic rings. This compound includes a pyridine ring, a thiophene ring, and an oxadiazole ring, each contributing to its distinct chemical properties and potential applications. The presence of a nitro group on the thiophene ring further enhances its reactivity and potential utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine typically involves multiple steps, starting with the preparation of the individual heterocyclic components. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that enhance the reaction efficiency can be explored to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group on the thiophene ring can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2)
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the design of drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and electronic materials, due to its unique electronic properties
Mechanism of Action
The mechanism of action of 3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine is largely dependent on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-yl-thioacetic acid: Similar in structure but contains a furan ring instead of a thiophene ring.
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Contains multiple oxadiazole rings and exhibits different reactivity and applications.
Uniqueness
3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine is unique due to the combination of its heterocyclic rings and the presence of a nitro group, which imparts distinct electronic and chemical properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H6N4O3S |
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Molecular Weight |
274.26 g/mol |
IUPAC Name |
2-(5-nitrothiophen-2-yl)-5-pyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H6N4O3S/c16-15(17)9-4-3-8(19-9)11-14-13-10(18-11)7-2-1-5-12-6-7/h1-6H |
InChI Key |
AFFDIQJNPFIACN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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